An In-depth Technical Guide to 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid
An In-depth Technical Guide to 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid, a key building block in modern medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles and experimental evidence.
Chemical Identity and Physicochemical Properties
2-(4-Bromophenyl)pyrimidine-5-carboxylic acid is a bifunctional molecule featuring a pyrimidine core, a carboxylic acid moiety, and a bromophenyl substituent. This unique combination of functional groups makes it a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The pyrimidine ring serves as a critical scaffold, while the carboxylic acid and the bromine atom provide reactive handles for further chemical modifications.
Table 1: Physicochemical Properties of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₇BrN₂O₂ | Calculated |
| Molecular Weight | 279.09 g/mol | Calculated |
| CAS Number | 1096333-66-1 | |
| Appearance | White to off-white solid | Predicted |
| Melting Point | Not available | |
| Boiling Point | 465.1±45.0 °C | Predicted |
| pKa | 3.29±0.10 | Predicted |
| Solubility | Not available |
Note: Some physical properties are predicted based on computational models due to the limited availability of experimental data in public literature.
Synthesis Strategies and Methodologies
The synthesis of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid can be approached through several synthetic routes. A common and effective strategy involves a convergent synthesis, where the pyrimidine core is constructed and subsequently functionalized.
A plausible and efficient method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds.
Caption: Synthetic workflow for 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid.
Experimental Protocol: Suzuki-Miyaura Coupling and Hydrolysis
This protocol outlines a two-step synthesis starting from a commercially available 2-chloropyrimidine-5-carboxylic acid ester.
Step 1: Synthesis of Ethyl 2-(4-Bromophenyl)pyrimidine-5-carboxylate
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Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloropyrimidine-5-carboxylic acid ethyl ester (1.0 eq), (4-bromophenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
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Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent like dioxane and water (e.g., 4:1 v/v).
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
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Work-up and Purification: After completion, cool the reaction mixture to room temperature and dilute it with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ester.
Step 2: Hydrolysis to 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid
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Reaction Setup: Dissolve the purified ethyl 2-(4-bromophenyl)pyrimidine-5-carboxylate from the previous step in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or ethanol) and an aqueous solution of a strong base like sodium hydroxide or lithium hydroxide (2-3 eq).
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Reaction Conditions: Stir the mixture at room temperature or gently heat to 40-50 °C to facilitate the hydrolysis. Monitor the reaction by TLC until the starting material is consumed.
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Work-up and Purification: Upon completion, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. The carboxylic acid product will precipitate out of the solution.
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Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid as a solid.
Spectroscopic Characterization
The structural elucidation of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid relies on a combination of spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine and bromophenyl protons. The pyrimidine protons at positions 4 and 6 will appear as singlets in the downfield region (typically δ 8.5-9.5 ppm). The protons of the 4-bromophenyl group will exhibit a typical AA'BB' splitting pattern, with two doublets in the aromatic region (δ 7.5-8.5 ppm). The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for all carbon atoms. The carbonyl carbon of the carboxylic acid is expected in the range of δ 160-170 ppm. The aromatic and pyrimidine carbons will appear in the δ 120-160 ppm region.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching vibration from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching absorption will be observed around 1700-1725 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine and phenyl rings will appear in the 1400-1600 cm⁻¹ region.[1][2]
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments. Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45).[3]
Chemical Reactivity and Applications
The reactivity of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid is dictated by its three key functional components: the pyrimidine ring, the carboxylic acid, and the bromo-phenyl group.
Caption: Reactivity map of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid.
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Reactions of the Carboxylic Acid Group: The carboxylic acid functionality allows for a wide range of transformations. It can be readily converted into esters, amides, and acid chlorides. Amide coupling reactions with various amines are particularly important in drug discovery for generating libraries of compounds with diverse biological activities.
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Reactions of the Bromophenyl Group: The bromine atom on the phenyl ring is a versatile handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a wide variety of substituents at the 4-position of the phenyl ring, enabling fine-tuning of the molecule's properties.
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Medicinal Chemistry Applications: Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, with applications as anticancer, antiviral, and antibacterial agents. The 2-aryl-pyrimidine-5-carboxylic acid scaffold is a key component in many kinase inhibitors, where the pyrimidine ring often acts as a hinge-binding motif, and the carboxylic acid can be used to introduce further functionality or to improve pharmacokinetic properties. The 4-bromophenyl group provides a vector for exploring structure-activity relationships by introducing diverse substituents through cross-coupling reactions.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid. Based on data for similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- PubChem. (n.d.). 2-(4-Bromophenyl)quinoline-4-carboxylic acid. National Center for Biotechnology Information.
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Spectroscopy of Carboxylic Acids and Nitriles. (2024, July 30). In Chemistry LibreTexts. Retrieved from [Link]
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The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online. Retrieved from [Link]
- Mass Spectrum of Carboxylic Acids. (2020, March 6). YouTube.
